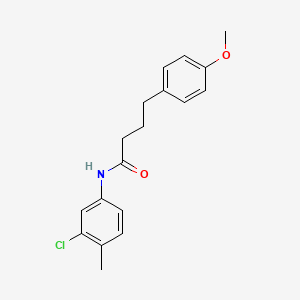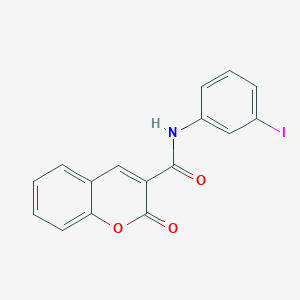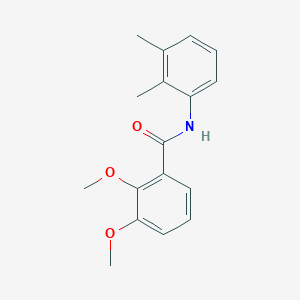
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide, also known as DMDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMDB is a member of the benzamide family, which is known for its diverse biological activities. DMDB has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been found to reduce pain sensitivity by modulating the activity of nociceptive neurons. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level, making it suitable for use in various assays. This compound also exhibits potent anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of these biological processes. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of this compound in combination with other drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction between 2,3-dimethoxybenzoic acid and 2,3-dimethyl aniline. The reaction is catalyzed by a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the intermediate 2,3-dimethyl-N-(2,3-dimethoxyphenyl)benzamide. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have analgesic properties by reducing pain sensitivity in animal models. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-5-9-14(12(11)2)18-17(19)13-8-6-10-15(20-3)16(13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRBNVQUTSTQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

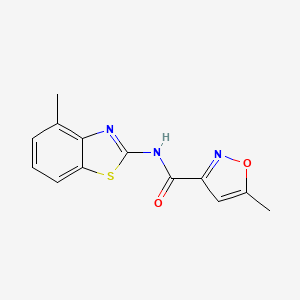




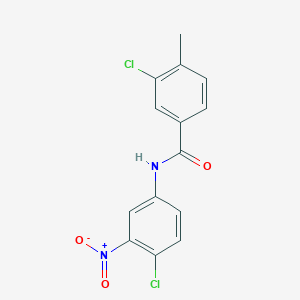
![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
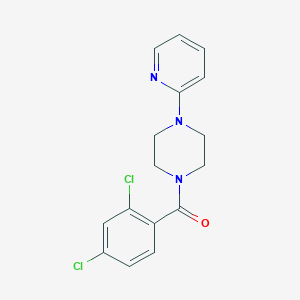
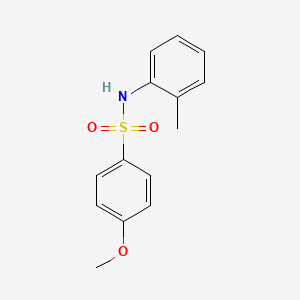
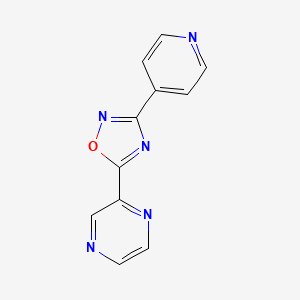
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
